Cas no 688335-67-3 (N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a specialized organic compound featuring a bromophenyl and methoxyphenyl-substituted imidazole core linked via a sulfanylacetamide bridge. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing (bromophenyl) and electron-donating (methoxyphenyl) groups enhances its versatility in cross-coupling reactions and other transformations. The compound's well-defined molecular architecture makes it valuable for studying structure-activity relationships in drug discovery. Its stability under standard conditions ensures reliable handling and storage for laboratory applications.
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide structure
688335-67-3 structure
Product name:N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No:688335-67-3
MF:C18H16BrN3O2S
Molecular Weight:418.307541847229
CID:5762787
PubChem ID:3457167

N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • F0599-0225
    • 688335-67-3
    • EU-0057999
    • AKOS002046853
    • N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • N-(4-bromophenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
    • N-(4-bromophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
    • Acetamide, N-(4-bromophenyl)-2-[[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio]-
    • インチ: 1S/C18H16BrN3O2S/c1-24-16-4-2-3-15(11-16)22-10-9-20-18(22)25-12-17(23)21-14-7-5-13(19)6-8-14/h2-11H,12H2,1H3,(H,21,23)
    • InChIKey: SKQHBDYAGVJHGC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(CSC1=NC=CN1C1C=CC=C(C=1)OC)=O

計算された属性

  • 精确分子量: 417.01466g/mol
  • 同位素质量: 417.01466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 435
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • XLogP3: 4.1

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 12.40±0.70(Predicted)

N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0599-0225-20μmol
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0599-0225-5mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0599-0225-2mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0599-0225-40mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0599-0225-2μmol
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0599-0225-5μmol
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0599-0225-10mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0599-0225-30mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0599-0225-1mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0599-0225-100mg
N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
688335-67-3 90%+
100mg
$248.0 2023-05-17

N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 関連文献

N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamideに関する追加情報

Professional Introduction to N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS No. 688335-67-3)

N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with the CAS number 688335-67-3, represents a fusion of multiple chemical functionalities, making it a promising candidate for various biological and medicinal applications. The presence of a 4-bromophenyl group, combined with a sulfanyl-substituted acetamide moiety linked to an imidazole ring derived from 3-methoxyphenyl, endows this molecule with unique properties that are highly relevant to contemporary drug discovery efforts.

The structural composition of N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is meticulously designed to interact with biological targets in a specific manner. The 4-bromophenyl group is known for its ability to participate in various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. This feature makes the compound particularly useful in the development of novel pharmaceutical agents that require precise molecular modifications.

In addition to the 4-bromophenyl moiety, the sulfanyl group attached to the acetamide moiety plays a crucial role in modulating the biological activity of the compound. Sulfanyl groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity and selectivity towards specific biological targets. The acetamide functionality, on the other hand, is a common pharmacophore that contributes to the solubility and metabolic stability of many pharmaceutical compounds.

The imidazole ring, derived from 3-methoxyphenyl, is another key structural element that adds to the complexity and potential utility of N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. Imidazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this heterocyclic ring into the molecular framework suggests that the compound may exhibit similar therapeutic effects, making it a valuable asset in ongoing research efforts.

The synthesis of N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The use of advanced synthetic methodologies ensures that the final product is obtained with high purity and yield. This compound has been synthesized using state-of-the-art techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, which are essential for constructing complex molecular architectures.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging molecular modeling techniques, scientists can simulate how N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide interacts with various biological targets. These simulations have revealed potential binding sites on proteins and enzymes that could be targeted for therapeutic intervention. This information has been instrumental in guiding further optimization efforts aimed at enhancing the efficacy and selectivity of the compound.

The pharmacological profile of N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is currently under investigation in several research laboratories. Preliminary studies have demonstrated promising results in vitro, indicating that the compound may exhibit significant therapeutic potential. These findings have sparked interest among pharmaceutical companies looking for novel candidates for drug development. Further preclinical studies are underway to evaluate the safety and efficacy of this compound in animal models.

The versatility of N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide extends beyond its potential as a pharmaceutical agent. The compound has also shown promise as a building block for more complex molecules in medicinal chemistry. Its unique structural features make it an ideal candidate for derivatization, allowing researchers to explore new chemical spaces and discover additional bioactive compounds.

In conclusion, N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS No. 688335-67-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its intricate structure, combining multiple functional groups, makes it a valuable tool for drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow even further.

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